3-(Propan-2-yl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)6-3-7-4-6/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODADKFVZJNXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Propan 2 Yl Azetidine and Analogous Derivatives
Strategies for Azetidine (B1206935) Ring Formation
The synthesis of the azetidine scaffold, a significant structural motif in medicinal chemistry, is achieved through several strategic pathways. These methods primarily involve the formation of a carbon-nitrogen bond to close the four-membered ring.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach involves a precursor molecule containing both the nitrogen atom and the carbon chain destined to form the ring, which then cyclizes under specific reaction conditions.
One of the most fundamental and widely used methods for constructing the azetidine ring is the intramolecular nucleophilic substitution of γ-haloalkylamines or their derivatives. nih.govrsc.org In this reaction, the amine nitrogen acts as a nucleophile, attacking an electrophilic carbon at the γ-position, which bears a suitable leaving group (typically a halogen), to displace it and form the cyclic structure. nih.gov The efficiency of this cyclization can be influenced by the nature of the substituents on both the nitrogen and the carbon backbone. For instance, the presence of electron-withdrawing groups on the nitrogen can decrease its nucleophilicity, necessitating the use of a strong base to facilitate the ring closure. rsc.org
The general mechanism involves the deprotonation of the amine (or a precursor) to enhance its nucleophilicity, followed by an intramolecular SN2 reaction. This method is a direct and reliable route to various substituted azetidines.
Table 1: Examples of Azetidine Synthesis via Nucleophilic Displacement
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS, THF, reflux | 1-Alkyl-2-(trifluoromethyl)azetidine | - | rsc.org |
| N-Trityl-2-amino-4-bromobutanoate | Base | N-Trityl-azetidine-2-carboxylate | - | researchgate.net |
Yields were not specified in the referenced abstract.
The reductive cyclization of β-haloalkylimines provides an alternative pathway to N-substituted azetidines. This method involves the reduction of an imine functional group to an amine, which then undergoes a subsequent intramolecular cyclization. De Kimpe et al. demonstrated that treating γ-haloalkyl-imines with an equimolar amount of sodium borohydride (B1222165) in refluxing methanol leads to the formation of the corresponding amine. bham.ac.uk This newly formed amine intramolecularly cyclizes to generate the N-substituted azetidine in high yields. bham.ac.uk
This two-step, one-pot process is effective for creating various N-substituted azetidines. The choice of reducing agent and reaction conditions is crucial for the successful conversion of the imine to the amine and subsequent ring closure.
Table 2: Reductive Cyclization of γ-Haloalkyl-imines
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| γ-Haloalkyl-imines (23a-d) | Sodium borohydride, methanol, reflux | N-Substituted azetidines (24a-d) | High | bham.ac.uk |
The cyclization of unsaturated amines, specifically allylic and homoallylic amines, offers a versatile route to functionalized azetidines. These reactions often proceed via electrophile-mediated pathways. For example, iodine-mediated cyclization of homoallylamines is a well-established method that proceeds through a 4-exo-tet ring closure. rsc.org This reaction typically requires iodine and a base, such as sodium bicarbonate, in a solvent like acetonitrile, and it stereoselectively produces cis-2-(iodomethyl)azetidine derivatives. rsc.org
Similarly, selenium-induced cyclization of homoallylbenzylamines can produce a mixture of azetidines and pyrrolidines, demonstrating the competitive nature of 4-exo-tet versus 5-endo-tet cyclizations. bham.ac.uk The reaction conditions and the substitution pattern on the homoallylic amine can influence the ratio of the resulting four- and five-membered rings. rsc.orgbham.ac.uk
Table 3: Electrophile-Mediated Cyclization of Homoallylic Amines
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Homoallyl amine (6) | 3 eq. Iodine, NaHCO₃, Acetonitrile, RT | cis-Azetidine (7) and Pyrrolidine (B122466) (8) | - | rsc.org |
Specific yield for azetidine product was not detailed in the referenced abstract.
Ring Contraction Strategies
Ring contraction is a less common but powerful strategy for synthesizing strained ring systems like azetidines from more stable, larger heterocyclic precursors.
A notable example of ring contraction is the conversion of five-membered 2-pyrrolidinones into four-membered azetidines. A robust method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org This process is typically achieved in the presence of a base like potassium carbonate and allows for the incorporation of various nucleophiles (e.g., alcohols, phenols, anilines) into the final α-carbonylated N-sulfonylazetidine product. nih.gov The precursor, α-bromopyrrolidinone, can be selectively synthesized from readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov This strategy provides access to densely functionalized azetidines that might be challenging to obtain through direct cyclization methods.
Table 4: Azetidine Synthesis via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones
| Precursor | Nucleophile | Reagents and Conditions | Product | Reference |
|---|
Ring Expansion Strategies
The construction of the azetidine ring can be effectively achieved by expanding a pre-existing three-membered heterocycle. This approach leverages the inherent ring strain of the starting material to drive the formation of the desired four-membered ring.
Ring Expansion of Three-Membered Heterocycles (e.g., Aziridines)
The ring expansion of aziridines to azetidines represents a powerful and atom-economical approach to this class of compounds. Various methodologies have been developed to facilitate this transformation, often involving the cleavage of a C-N or C-C bond in the aziridine (B145994) ring followed by the insertion of a one-carbon unit.
One notable strategy involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, which results in a formal [3+1] ring expansion. This method yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. The reaction is proposed to proceed through an ylide-type mechanism, where the unique strain and structure of the methylene aziridine promote a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. This approach has been successfully applied to generate azetidine scaffolds with vicinal tertiary-quaternary and even quaternary-quaternary stereocenters nih.gov.
Thermal isomerization of certain substituted aziridines also provides a pathway to azetidines. For instance, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized via the thermal isomerization of the corresponding kinetically controlled aziridine product. This rearrangement is typically carried out by refluxing in a high-boiling solvent like DMSO at elevated temperatures rsc.org. The thermodynamic control of this rearrangement from an aziridine to an azetidine offers a selective route to 3-substituted azetidines rsc.org.
Cycloaddition Reactions for Azetidine Construction
Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine ring by combining two or more components in a single step. These methods are particularly valuable for rapidly building molecular complexity.
[2+2] Photocycloadditions (e.g., Aza Paternò–Büchi Reaction between Imines and Alkenes)
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing functionalized azetidines nih.gov. This reaction can be performed both inter- and intramolecularly. The majority of examples involve intermolecular cycloadditions where irradiation with UV light excites the imine component, which then undergoes cycloaddition with an alkene nih.gov. To prevent competing E/Z isomerization of the imine, cyclic imines are often used nih.gov.
Recent advancements have focused on the use of visible light to mediate these reactions, offering milder and more selective conditions. Visible-light-mediated intramolecular aza Paternò–Büchi reactions have been developed that yield bicyclic azetidines in high yields and with excellent diastereoselectivity nih.gov. These methods often rely on the use of a photocatalyst that can selectively activate the alkene component via energy transfer to its triplet state, thereby overcoming challenges associated with the direct excitation of the imine nih.gov.
The scope of the alkene component in these reactions is broad, and the process can tolerate a variety of functional groups. The resulting azetidine products can often be obtained with a high degree of stereocontrol.
Multicomponent Reactions (MCRs) for Azetidine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all the reactants, offer a highly efficient strategy for the synthesis of complex molecules, including azetidine scaffolds.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for diversity-oriented synthesis. The Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, yields α-acyloxy amides wikipedia.org. While not directly forming an azetidine ring in its classical form, the functional groups introduced can be precursors for subsequent cyclization to form azetidines or other heterocycles. For instance, Passerini reactions have been performed on enantiopure azetidine-2-carboxyaldehydes to create polyfunctionalized derivatives nih.gov. The diastereoselectivity of such reactions can be significantly improved by the use of Lewis acid promoters like zinc bromide nih.gov.
The Ugi reaction, a four-component reaction, typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. Similar to the Passerini reaction, the Ugi reaction can be adapted to produce precursors for azetidine synthesis.
Amine-Catalyzed Cycloadditions
Amine-catalyzed cycloaddition reactions have emerged as a powerful strategy in organocatalysis for the construction of various heterocyclic systems. In the context of azetidine synthesis, these reactions often involve the reaction of allenoates and imines. A review of synthetic methodologies for azetidines highlights amine-catalyzed cycloadditions as a notable achievement in the field magtech.com.cn. This approach typically utilizes a chiral amine catalyst to induce enantioselectivity in the formation of the azetidine ring. The reaction proceeds through the formation of a nucleophilic enamine or a related intermediate from the allenoate, which then reacts with the imine in a cycloaddition manner. While the general principle is established, specific examples detailing the synthesis of 3-alkyl substituted azetidines using this method require further investigation from the available literature.
Highly Enantioselective Copper-Catalyzed [3+1]-Cycloadditions
Copper-catalyzed cycloaddition reactions have proven to be highly effective for the enantioselective synthesis of azetidines. A notable example is the copper(I)-catalyzed [3+1]-cycloaddition of enoldiazoacetates with N-arylimido sulfur ylides. This methodology allows for the highly enantioselective synthesis of 2-azetine-carboxylates, which can be subsequently hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives with excellent stereocontrol. The use of a chiral sabox ligand in conjunction with a copper(I) catalyst is crucial for achieving high enantioselectivity.
Another powerful copper-catalyzed method involves the highly enantioselective difunctionalization of azetines to access chiral 2,3-disubstituted azetidines. This approach utilizes a copper/bisphosphine catalyst to install both a boryl and an allyl group across the double bond of the azetine with concomitant construction of two new stereogenic centers nih.gov. This reaction represents a rare example of a copper-catalyzed asymmetric boryl alkylation of an electron-rich olefin within a strained heterocycle nih.gov. The resulting 2-boryl-3-allyl-azetidines are versatile intermediates that can be further functionalized.
C-H Activation Methodologies for Azetidine Synthesis (e.g., Palladium-Catalyzed Intramolecular γ-C(sp3)–H Amination)
A powerful strategy for the synthesis of azetidines involves the intramolecular amination of unactivated C(sp3)-H bonds at the γ-position, often facilitated by a palladium catalyst. organic-chemistry.orgacs.org This method provides a direct way to form the C-N bond of the azetidine ring. The reaction typically employs a directing group, such as picolinamide (PA), attached to the amine substrate. organic-chemistry.orgnih.gov
The general approach involves a Pd(II)/Pd(IV) catalytic cycle to transform a γ-C(sp3)−H bond into a C−N bond, which results in the formation of the azetidine ring with high diastereoselectivity. organic-chemistry.org These methods are advantageous due to the use of relatively low catalyst loading, inexpensive reagents, and mild operating conditions. organic-chemistry.orgacs.org The selectivity of the C-H activation can be predictable, favoring the formation of the four-membered ring. organic-chemistry.org Studies have demonstrated that primary γ-C−H bonds exhibit the highest reactivity in these cyclization reactions. organic-chemistry.org This methodology has been successfully applied to synthesize a variety of azabicyclic scaffolds, including polycyclic azetidines. acs.orgresearchgate.net
| Catalyst System | Directing Group | Key Features | Reference |
| Palladium(II) | Picolinamide (PA) | Low catalyst loading, inexpensive reagents, predictable selectivity. | organic-chemistry.orgacs.orgnih.gov |
| Palladium(II) | 8-Aminoquinoline | Used for δ-C(sp²)–H amidation, but the principle is relevant. | researchgate.net |
Metal-Mediated Coupling Reactions (e.g., Ti(IV)-mediated Kulinkovich-type coupling)
Titanium(IV)-mediated coupling reactions provide another effective route to azetidine synthesis. A notable example is the Kulinkovich-type reaction, which can be adapted for the formation of NH-azetidines. researchgate.netnih.govresearchgate.net This method involves the reaction of oxime ethers with an alkyl Grignard reagent or a terminal olefin in the presence of a titanium(IV) alkoxide, such as Ti(Oi-Pr)4. researchgate.netresearchgate.net
The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. researchgate.netnih.govresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered azetidine ring. researchgate.netnih.gov This transformation is particularly useful for synthesizing structurally diverse and previously unreported spirocyclic NH-azetidines in a single step and with moderate yields. nih.govresearchgate.net
| Reagents | Key Intermediate | Product Type | Reference |
| Ti(IV) alkoxide, Grignard reagent/terminal olefin, Oxime ether | Titanacyclopropane | Spirocyclic NH-azetidines | researchgate.netnih.govresearchgate.net |
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of azetidin-2-ones, also known as β-lactams, is a well-established and straightforward method for the preparation of the corresponding azetidines. acs.org This approach is valuable because a wide variety of β-lactams can be synthesized through methods like the Staudinger cycloaddition. mdpi.com The reduction of the amide carbonyl group in the β-lactam ring yields the saturated azetidine.
Various reducing agents can be employed for this transformation. Hydroalanes have been shown to be specific and effective reducing agents for converting azetidin-2-ones to azetidines. acs.org The choice of the reducing agent and reaction conditions is crucial to achieve high yields and avoid side reactions. This method provides access to a diverse range of substituted azetidines, depending on the substitution pattern of the starting β-lactam. mdpi.com
| Starting Material | Reducing Agent | Product | Reference |
| Azetidin-2-one (β-Lactam) | Hydroalanes | Azetidine | acs.org |
Enantioselective Synthesis of 3-Substituted Azetidines
The development of enantioselective methods for the synthesis of 3-substituted azetidines is of high importance due to the prevalence of chiral azetidines in pharmaceuticals. These strategies aim to control the stereochemistry at the C3 position and other stereocenters within the molecule.
Chiral Auxiliary and Catalytic Asymmetric Induction Strategies
Chiral auxiliaries are commonly used to induce stereoselectivity in the synthesis of azetidines. These auxiliaries are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary can be removed. For instance, chiral tert-butanesulfinamide has been employed as a chiral auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines, a principle that can be extended to 3-substituted analogues. rsc.org
Catalytic asymmetric induction is another powerful approach that utilizes a chiral catalyst to control the stereochemistry of the product. This has been demonstrated in the enantioselective synthesis of 2,3-disubstituted azetidines through the copper-catalyzed boryl allylation of azetines. acs.org While this example focuses on 2,3-disubstitution, the underlying principles of using chiral catalysts to control stereochemistry are broadly applicable to the synthesis of chiral 3-substituted azetidines.
Enantioselective Desymmetrization of meso-Azetidines
The enantioselective desymmetrization of meso-azetidines offers an efficient pathway to chiral azetidine derivatives. acs.org This strategy involves the selective reaction of one of two enantiotopic groups in a prochiral meso-azetidine, leading to a non-racemic product. This approach has been successfully applied to the desymmetrization of meso-aziridines, a related class of small strained-ring heterocycles, using organocatalysis or metal-based catalysts. d-nb.infonih.govrsc.orgresearchgate.net The principles of catalytic asymmetric desymmetrization can be extended to meso-azetidines, providing a powerful tool for the rapid construction of enantioenriched azetidines. acs.org
| Strategy | Catalyst/Reagent | Key Feature | Reference |
| Catalytic Asymmetric Desymmetrization | Chiral catalyst | Efficient creation of stereocenters from a prochiral starting material. | acs.org |
| Organocatalytic Desymmetrization (of meso-aziridines) | Bifunctional thiourea organocatalyst | Avoids the use of external nucleophilic reagents. | d-nb.info |
Approaches Utilizing Chiral tert-Butanesulfinamides
Chiral tert-butanesulfinamides, such as Ellman's auxiliary, have proven to be highly effective in the stereoselective synthesis of azetidines. acs.orgnih.gov This methodology provides a general and scalable approach to chiral C2-substituted monocyclic azetidines, and the principles can be adapted for 3-substituted derivatives. acs.org The process typically starts with the condensation of an achiral aldehyde with the chiral tert-butanesulfinamide to form a sulfinimine. acs.orgnih.gov
Subsequent organometallic addition and intramolecular substitution lead to the formation of the azetidine ring with high diastereoselectivity. acs.org A key advantage of this method is that both enantiomers of the product can be accessed by using either the (R)- or (S)-sulfinamide reactant. acs.orgnih.gov The diastereomeric products can often be separated by chromatography, and the sulfinamide auxiliary can be readily cleaved to yield the enantioenriched azetidine. acs.org This approach has been used to synthesize a variety of C2-substituted azetidines with aryl, vinyl, allyl, and alkyl groups. nih.gov
| Chiral Auxiliary | Key Steps | Advantages | Reference |
| (R)- or (S)-tert-Butanesulfinamide | Condensation to sulfinimine, organometallic addition, intramolecular cyclization. | Access to both enantiomers, high diastereoselectivity, scalable. | acs.orgnih.gov |
Recent Advances and Emerging Synthetic Protocols for Functionalized Azetidines
The construction of the azetidine ring has been the subject of extensive research, leading to the development of numerous synthetic strategies. Traditional methods often rely on the intramolecular cyclization of 1,3-difunctionalized precursors. arkat-usa.org However, recent years have seen a surge in the development of more sophisticated and efficient protocols for synthesizing highly functionalized azetidines. rsc.orgrsc.org These modern methods often offer greater control over stereochemistry and allow for the introduction of a wider range of functional groups.
Key recent advancements in azetidine synthesis include:
[2+2] Photocycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, has emerged as a powerful tool for the direct synthesis of azetidines. researchgate.net Innovations in this area include the use of visible light and photocatalysts to promote the reaction under mild conditions. rsc.org
Ring Expansion and Contraction Reactions: The transformation of three-membered rings (aziridines) to four-membered rings (azetidines) through ring expansion, and the contraction of five-membered rings, provide alternative pathways to the azetidine core. magtech.com.cn
C-H Activation/Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed to construct the azetidine ring, offering a direct and atom-economical approach. rsc.org
Radical Cyclizations: Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes represents a novel [3+1] strategy for producing highly substituted azetidines. nih.gov
These emerging protocols have significantly expanded the toolkit available to chemists for the synthesis of complex azetidine derivatives.
The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to the synthesis of the azetidine ring and its subsequent functionalization. Modern catalytic systems have revolutionized these bond-forming reactions, enabling milder reaction conditions, improved yields, and enhanced selectivity.
Carbon-Nitrogen Bond Formation:
The crucial step in many azetidine syntheses is the intramolecular cyclization to form the C-N bond of the heterocyclic ring. Catalysis plays a pivotal role in facilitating this often-challenging 4-exo-tet cyclization.
Palladium Catalysis: As mentioned, palladium catalysts have been instrumental in promoting the intramolecular amination of unactivated C-H bonds to form azetidines. organic-chemistry.org This approach avoids the need for pre-functionalization of the carbon framework.
Copper Catalysis: Copper-catalyzed reactions have also proven effective. For instance, a photo-induced, copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides has been developed as a general method for azetidine synthesis. nih.gov
Lewis Acid Catalysis: Lewis acids, such as lanthanide triflates, can activate substrates to promote intramolecular aminolysis of epoxides, leading to the formation of functionalized azetidines. frontiersin.org
Carbon-Carbon Bond Formation:
The introduction of substituents onto the azetidine ring often requires the formation of new C-C bonds. Catalytic cross-coupling reactions are particularly well-suited for this purpose.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction can be used to introduce aryl groups at the 3-position of the azetidine ring by coupling a 3-iodoazetidine derivative with an arylboronic acid. organic-chemistry.org
Hiyama Coupling: Similar to the Suzuki-Miyaura coupling, the Hiyama coupling utilizes a palladium catalyst to couple a 3-iodoazetidine with an arylsilane, providing another route to 3-arylazetidines. organic-chemistry.org
Alkylation of 1-Azabicyclo[1.1.0]butane (ABB): The strain-release alkylation of ABB with organometal reagents in the presence of a copper catalyst allows for the direct installation of alkyl, allyl, vinyl, and benzyl groups, leading to the formation of bis-functionalized azetidines. organic-chemistry.org
| Reaction Type | Catalyst | Bond Formed | Key Features |
|---|---|---|---|
| Intramolecular C-H Amination | Palladium | C-N | Direct functionalization of unactivated C-H bonds. |
| Radical Cyclization of Ynamides | Copper (photo-induced) | C-N | Anti-Baldwin 4-exo-dig cyclization. |
| Intramolecular Aminolysis of Epoxides | Lanthanide Triflates (Lewis Acid) | C-N | Regioselective ring-opening of epoxides. |
| Suzuki-Miyaura Coupling | Palladium | C-C | Formation of 3-arylazetidines. |
| Strain-Release Alkylation of ABB | Copper | C-C | Direct installation of various functional groups. |
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance safety. atiner.gr The synthesis of azetidines is no exception, with researchers striving to develop more sustainable and efficient processes.
Key green chemistry principles applied to azetidine synthesis include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. youtube.com Catalytic reactions, by their nature, often have high atom economy as the catalyst is not consumed. youtube.com For example, the [3+1] cyclization of alkyl amines with alkynes is an atom-economic approach to azetidines. nih.gov
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents is a core principle of green chemistry. youtube.com Research efforts are directed towards using greener solvents or performing reactions under solvent-free conditions. iitm.ac.in
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com The development of photo-induced reactions that utilize visible light as an energy source is a significant step towards more energy-efficient syntheses. rsc.org
Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and reduces the generation of waste. youtube.com The catalytic methods discussed in the previous section are prime examples of this principle in action.
Less Hazardous Chemical Synthesis: Designing synthetic routes that use and generate substances with little or no toxicity to human health and the environment. youtube.com This involves careful selection of starting materials and reagents.
| Green Chemistry Principle | Application in Azetidine Synthesis | Example |
|---|---|---|
| Atom Economy | Utilizing cycloaddition reactions where all atoms of the reactants are incorporated into the product. | [3+1] Radical cascade cyclization. nih.gov |
| Energy Efficiency | Employing photocatalysis with visible light to drive reactions at ambient temperature. | Visible-light-induced aza-Paternò-Büchi reaction. rsc.org |
| Catalysis | Using catalytic amounts of metals to promote bond formation, reducing the need for stoichiometric reagents. | Palladium-catalyzed C-H amination. organic-chemistry.org |
| Less Hazardous Synthesis | Developing methods that avoid harsh reagents and minimize waste production. | Enzyme-catalyzed reactions (biocatalysis). iitm.ac.in |
Reactivity and Chemical Transformations of 3 Propan 2 Yl Azetidine and Its Derivatives
Ring Opening Reactions of Azetidines
The considerable ring strain in azetidines is a driving force for reactions that lead to the cleavage of the C-N or C-C bonds of the ring, resulting in more stable, acyclic products.
Azetidines, particularly when activated, are prone to ring-opening by various nucleophiles. The reaction is typically initiated by the activation of the ring nitrogen, which enhances the electrophilicity of the ring carbons. This activation can be achieved through protonation under acidic conditions or by alkylation/acylation to form a quaternary azetidinium salt.
The general mechanism involves the formation of an azetidinium ion, which is then attacked by a nucleophile. The attack usually occurs at one of the ring carbons (C2 or C4), leading to the cleavage of a C-N bond. This process relieves the ring strain and results in a functionalized γ-aminopropyl derivative. The regioselectivity of the nucleophilic attack can be influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile. For a 3-substituted azetidine, attack at the less sterically hindered C4 position is often favored.
The inherent ring strain of azetidines can lead to chemical instability, particularly under acidic conditions. An illustrative example is the acid-mediated intramolecular ring-opening decomposition observed in a series of N-substituted aryl azetidines. nih.govnih.govacs.org In this pathway, a pendant nucleophilic group on the N-substituent attacks the strained azetidine ring.
A study detailed a decomposition mechanism where a pendant amide group on an N-aryl substituent participates in an intramolecular nucleophilic attack on the azetidine ring. nih.gov The process is initiated by the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. This attack leads to the formation of a bicyclic intermediate, which then undergoes further rearrangement and cleavage to yield more stable products, such as lactams or lactones, with the loss of the azetidine ring structure. nih.gov This type of decomposition highlights a potential liability for azetidine-containing molecules in acidic environments, where proximate functional groups can facilitate ring cleavage. nih.govnih.govacs.org
Table 1: Decomposition Products from Acid-Mediated Intramolecular Ring-Opening
| Starting Material (Compound 1) | Intermediate | Final Major Product (Compound 15) |
| N-(dimethylcarbamoyl)-substituted aryl azetidine | Lactone Intermediate (14) | Lactam |
Data sourced from studies on aryl azetidines which demonstrate a general pathway for acid-mediated decomposition. nih.gov
A modern strategy for the functionalization of molecules involves a "build and release" approach, where a strained ring is first constructed photochemically and then opened to release the strain, yielding a more complex product. This has been demonstrated with azetidinols. beilstein-journals.orgnih.govresearchgate.netnih.gov
In this process, α-aminoacetophenones undergo a photochemical Norrish-Yang cyclization upon irradiation with light. This reaction proceeds through a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical to create a highly strained 3-hydroxyazetidine (azetidinol) intermediate. beilstein-journals.orgnih.gov The strain energy pre-installed in the azetidinol (B8437883) ring facilitates a subsequent ring-opening reaction. The addition of electron-deficient ketones or boronic acids can trigger this ring-opening, leading to the formation of highly substituted dioxolanes. beilstein-journals.orgnih.govresearchgate.net This two-step sequence showcases how photon energy can be used to access strained intermediates that readily undergo transformations not easily achieved through traditional thermal methods. beilstein-journals.org
Achieving control over regioselectivity (which bond is broken) and enantioselectivity (which stereoisomer is formed) is a significant goal in synthetic chemistry. For 3-substituted azetidines, ring-opening can theoretically occur via attack at either the C2 or C4 position.
Recent research has demonstrated the highly enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst. acs.org This methodology allows for the reaction of various azetidines with alkyl and acyl halides to produce ring-opened products with high yields and excellent enantiomeric excess. The catalyst is believed to activate the azetidine by forming a hydrogen bond with the nitrogen atom, making it more susceptible to nucleophilic attack by the halide. The chiral nature of the catalyst directs the attack to one face of the molecule, thereby controlling the stereochemistry of the product. acs.org
Table 2: Scope of Enantioselective Ring-Opening of 3-Substituted Azetidines
| 3-Substituent (on Azetidine) | Ring-Opening Reagent | Yield | Enantiomeric Excess (ee) |
| Phenyl | Cyclohexane carbonyl chloride | High | High |
| 1-Naphthyl | Cyclohexane carbonyl chloride | High | High |
| 3-Methoxyphenyl | Cyclohexane carbonyl chloride | High | High |
| 4-Fluorophenyl | Cyclohexane carbonyl chloride | High | High |
| 2-Thienyl | Cyclohexane carbonyl chloride | High | High |
| Fluoro | Cyclohexane carbonyl chloride | 94% | 91% |
Data reflects the general success of the method across various 3-substituted azetidines. acs.org
Functionalization Reactions of the Azetidine Core
Beyond ring-opening, the azetidine scaffold can be modified without cleaving the ring. The nitrogen atom is the most common site for such functionalization.
The secondary amine nitrogen in an unsubstituted azetidine core, such as in 3-(Propan-2-yl)azetidine, is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations for modifying the properties and reactivity of the azetidine ring.
N-Alkylation: This reaction involves treating the azetidine with an alkylating agent, such as an alkyl halide (e.g., allyl bromide) or a sulfonate, typically in the presence of a base to deprotonate the nitrogen. This introduces an alkyl group onto the nitrogen atom. N-alkylation is a crucial step in the synthesis of many complex molecules and can influence the biological activity and pharmacokinetic properties of azetidine-containing compounds. nih.gov
N-Acylation: This involves the reaction of the azetidine with an acylating agent, like an acid chloride or an acid anhydride. This reaction forms an amide bond and attaches an acyl group to the nitrogen atom. N-acylation is often used to install protecting groups (such as a Boc group) or to introduce functional handles for further synthetic manipulations. The nature of the N-substituent (e.g., N-alkyl vs. N-Boc) can significantly influence the reactivity of the rest of the molecule, for instance, by directing the regioselectivity of subsequent lithiation reactions on the scaffold. rsc.org
These N-functionalization reactions are essential for building molecular diversity and are often the initial steps in more complex synthetic sequences involving azetidine derivatives.
C-Functionalization on the Azetidine Ring (e.g., Suzuki-Miyaura Cross-Coupling)
The direct functionalization of the azetidine ring through carbon-carbon bond-forming reactions is a powerful strategy for creating complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate, has been successfully applied to azetidine derivatives. This method allows for the introduction of various aryl and heteroaryl moieties onto the azetidine core.
Detailed research by Geczi et al. has demonstrated the utility of the Suzuki-Miyaura reaction for the diversification of novel heterocyclic amino acid derivatives containing an azetidine ring. In their work, a key intermediate, methyl 2-(1-Boc-azetidin-3-yl)-2-(4-bromo-1H-pyrazol-1-yl)acetate, was subjected to cross-coupling with a variety of boronic acids. The reaction proceeded efficiently under standard palladium-catalyzed conditions, showcasing the viability of C-functionalization on a C3-substituted azetidine system.
The reactions were typically carried out using Pd(PPh₃)₄ as the catalyst in the presence of a base such as sodium carbonate (Na₂CO₃) in a solvent mixture of toluene, ethanol, and water. This protocol proved effective for coupling with both electron-rich and electron-deficient arylboronic acids, as well as heteroarylboronic acids, affording the desired products in moderate to good yields.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-(1-Boc-azetidin-3-yl)-2-(4-phenyl-1H-pyrazol-1-yl)acetate | 75 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(1-Boc-azetidin-3-yl)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetate | 81 |
| 3 | 4-Fluorophenylboronic acid | Methyl 2-(1-Boc-azetidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetate | 68 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2-(1-Boc-azetidin-3-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)acetate | 65 |
| 5 | Thiophen-2-ylboronic acid | Methyl 2-(1-Boc-azetidin-3-yl)-2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetate | 55 |
These findings highlight that the C3 position of the azetidine ring, even when part of a more complex substituent, is amenable to palladium-catalyzed C-C bond formation, providing a robust method for synthesizing libraries of novel azetidine-containing compounds.
Reactivity of the Exocyclic Isopropyl Group (e.g., C-H Functionalization)
The selective functionalization of carbon-hydrogen (C-H) bonds, particularly unactivated C(sp³)-H bonds, represents a significant challenge in organic synthesis. The exocyclic isopropyl group of this compound consists of such C(sp³)-H bonds (both methine and methyl). Direct and selective modification of these bonds would offer a powerful tool for late-stage functionalization.
However, a review of the scientific literature reveals a lack of specific examples detailing the direct C-H functionalization of the exocyclic isopropyl group on a this compound core. General methods for C-H activation often rely on directing groups to achieve site-selectivity or require highly reactive radical or carbenoid intermediates. researchgate.net The inherent challenge lies in differentiating between the multiple C-H bonds within the molecule, including those on the azetidine ring itself and the various positions on the isopropyl substituent.
Strategies such as photocatalysis and electrochemistry have emerged as powerful tools for generating radical intermediates that can engage in C-H functionalization of N-heterocycles. kaust.edu.sa These methods often target the α-amino C-H bonds due to the stabilizing effect of the adjacent nitrogen atom. Functionalization of a more remote, unactivated C-H bond on an alkyl substituent without a directing group is significantly more difficult and remains an area of active research. While C-H functionalization of amines is a broad field, specific methodologies applicable to the isopropyl group of this compound have not been documented.
Rearrangement Reactions Involving the Azetidine Ring
The strain energy of the azetidine ring makes it susceptible to various rearrangement reactions that can lead to the formation of other heterocyclic systems, often with a release of ring strain as a driving force. These transformations include ring expansions, ring contractions, and other skeletal reorganizations.
One of the notable rearrangements is the ring expansion of azetidines to larger, six-membered heterocycles. For instance, research has shown that 2,2-disubstituted azetidines can undergo an acid-promoted ring expansion to form 1,3-oxazinan-2-ones. rsc.org This reaction is proposed to proceed through the activation of the azetidine nitrogen by an acid, followed by intramolecular capture of a resulting carbocation intermediate by a pendant hydroxyl group, leading to cleavage of a C-N bond of the azetidine ring. rsc.org
Another significant class of rearrangements involves the transformation of other strained rings into azetidines. A notable example is the rhodium-catalyzed [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. scispace.comnih.gov This process yields highly substituted methylene azetidines through a proposed ylide intermediate, followed by a ring-opening/ring-closing cascade. scispace.comnih.gov While this reaction forms an azetidine rather than rearranging an existing one, it underscores the chemical pathways that connect different strained heterocyclic systems.
Furthermore, the transformation of N-alkyl-2,3-epoxypropylamines into N-alkylazetidin-3-ols represents another rearrangement that leads to the formation of the azetidine ring. researchgate.net This intramolecular cyclization is a key synthetic route to 3-hydroxyazetidines, which are versatile precursors for further functionalization.
While sigmatropic rearrangements like the 3-aza-Cope rearrangement are theoretically possible for appropriately substituted azetidines (e.g., N-allyl-3-vinylazetidine), specific examples involving the this compound scaffold are not prominently featured in the literature. The documented rearrangements primarily involve either the formation of the azetidine ring from other precursors or the expansion of the azetidine core into more stable, larger rings.
Role of 3 Propan 2 Yl Azetidine As a Synthetic Building Block and Ligand
Integration into Complex Molecular Architectures and Heterocyclic Systems
The azetidine (B1206935) framework, in general, is a privileged motif in medicinal chemistry, and the introduction of a 3-isopropyl group can significantly influence the lipophilicity, metabolic stability, and biological activity of the resulting molecules. While specific examples detailing the integration of 3-(propan-2-yl)azetidine into a wide array of complex molecules are not extensively documented in publicly available literature, the general reactivity of the azetidine ring allows for its incorporation into larger scaffolds. The nitrogen atom of the azetidine can act as a nucleophile, enabling its attachment to various electrophilic partners. This reactivity is fundamental to its use in the synthesis of more elaborate heterocyclic systems. For instance, azetidine derivatives can be key components in the synthesis of fused, bridged, and spirocyclic ring systems.
One documented example of incorporating a substituted azetidine into a complex heterocyclic system involves a ring-closing metathesis reaction using a Grubbs catalyst to form an azetidine-fused eight-membered ring. While this example does not specifically use the 3-isopropyl derivative, it demonstrates a powerful synthetic strategy that could likely be adapted for this compound, showcasing its potential as a building block for creating diverse and complex molecular frameworks. The development of synthetic routes to densely functionalized azetidines allows for their use in creating libraries of compounds for drug discovery, particularly for central nervous system (CNS) targets.
Applications as a Chiral Building Block in Asymmetric Organic Synthesis
The presence of a stereocenter at the 3-position of the azetidine ring makes this compound a valuable chiral building block in asymmetric synthesis. The enantiomerically pure forms of this compound can be used to introduce chirality into a target molecule, which is crucial for the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.
A notable application in this area is the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners. Specifically, the (3S)-isopropyl analog has been prepared, highlighting the utility of this compound derivatives as conformationally constrained analogs of natural amino acids like leucine (B10760876). These non-natural amino acids are of significant interest for their potential to modify the structure and function of peptides and other biologically active molecules. The synthesis of such chiral azetidines often relies on stereocontrolled methods to ensure high enantiopurity of the final product.
The general utility of chiral azetidines in asymmetric synthesis extends to their use as chiral auxiliaries or as scaffolds for the preparation of chiral ligands for asymmetric catalysis. While specific examples detailing the use of this compound for these purposes are limited in the available literature, the principles of asymmetric synthesis suggest its potential in these applications.
Design and Application in Non-Biological Catalysis (e.g., as Ligands in Transition-Metal-Catalyzed Protocols)
The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a potential ligand for transition metals. The steric and electronic properties of the azetidine ring, influenced by the 3-isopropyl substituent, can be tuned to modulate the reactivity and selectivity of a metal catalyst. Azetidine-containing ligands have been explored in various transition-metal-catalyzed reactions, including cross-coupling reactions.
While specific studies detailing the application of this compound as a ligand in transition-metal catalysis are not prominent in the reviewed literature, the broader class of azetidine-containing ligands has shown promise. For example, the use of a Grubbs catalyst in a ring-closing metathesis involving an azetidine derivative points to the compatibility of the azetidine moiety with transition metal catalysts. The development of novel ligands is a key area in catalysis, and the unique structural features of this compound make it an interesting candidate for future research in this field. The design of chiral azetidine-based ligands is particularly attractive for enantioselective catalysis.
Development as Tunable Energetic Materials
Recent research has highlighted the potential of azetidine-based compounds as a new class of energetic materials. nih.govresearchgate.netchemrxiv.org The strained four-membered ring of azetidine contributes to a higher heat of formation compared to analogous unstrained cyclic amines, a desirable characteristic for energetic materials. By introducing various functional groups, the energetic properties, such as density, oxygen balance, and sensitivity, can be fine-tuned.
A study on the synthesis and characterization of seven different azetidines for use as energetic materials demonstrated that the regio- and stereochemistry of the substituents have a significant impact on the physical properties of these compounds. nih.gov This work, enabled by the visible-light-mediated aza Paternò–Büchi reaction, has opened the door to a new family of tunable energetic materials. nih.gov The resulting nitroazetidine materials have shown promising properties, including reasonable sensitivities, higher densities, and improved detonation performance compared to some state-of-the-art materials. chemrxiv.org These findings suggest that derivatives of this compound could be explored for their potential as solid melt-castable explosives or liquid propellant plasticizers. nih.govchemrxiv.org
Table 1: Comparison of Properties of Azetidine-Based Energetic Materials with Standard Explosives Note: Specific data for a this compound-based energetic material is not available; this table presents a general comparison based on the potential of the azetidine scaffold.
| Property | Azetidine-Based Energetics (Projected) | TNT | RDX |
| Density (g/cm³) | High | 1.65 | 1.82 |
| Detonation Velocity (km/s) | High | 6.9 | 8.75 |
| Detonation Pressure (GPa) | High | 19 | 34 |
| Oxygen Balance (%) | Tunable | -74 | -21.6 |
| Sensitivity | Reasonable | Low | High |
Synthesis of Amino Acid Derivatives
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. This compound can serve as a precursor for the synthesis of novel azetidine-containing amino acids. These constrained amino acid analogs can introduce specific conformational biases into a peptide backbone.
The synthesis of new heterocyclic amino acid derivatives containing the azetidine ring has been achieved through methods such as the aza-Michael addition. mdpi.comnih.gov While these studies may not specifically use the 3-isopropyl derivative, they establish a clear precedent for the utility of the azetidine scaffold in creating novel amino acid building blocks. The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids has been reported, further emphasizing the role of these compounds in peptide and medicinal chemistry. The resulting amino acid-azetidine chimeras are designed to be tools for studying the influence of conformation on peptide activity.
The integration of these azetidine-based amino acids into small peptides has been demonstrated, showcasing their compatibility with standard peptide synthesis protocols. acs.org This opens up possibilities for creating peptides with unique secondary structures and enhanced properties, such as resistance to enzymatic degradation.
Table 2: Examples of Azetidine-Containing Amino Acid Derivatives
| Azetidine Derivative | Synthetic Method | Potential Application |
| (3S)-isopropyl-L-azetidine-2-carboxylic acid | Asymmetric synthesis | Conformationally constrained leucine analog |
| 3-substituted 3-(acetoxymethyl)azetidines | Aza-Michael addition mdpi.comnih.gov | Building blocks for novel peptides |
| Amino acid-azetidine chimeras | Multi-step synthesis | Probes for studying peptide conformation |
Advanced Spectroscopic and Analytical Characterization of 3 Propan 2 Yl Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., 1H-1H NOESY, 15N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 3-(propan-2-yl)azetidine derivatives in solution. ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework, while more advanced techniques like ¹⁵N NMR and two-dimensional experiments are indispensable for detailed stereochemical and structural assignments.
Protons attached directly to the azetidine (B1206935) ring carbons typically resonate in the upfield region of the ¹H NMR spectrum. ipb.pt The coupling constants (J-values) between adjacent protons on the azetidine ring are particularly useful for determining the relative stereochemistry of substituents. For instance, in related 3-substituted azetidin-2-ones, smaller coupling constants (J = 1–3 Hz) for the H-3 and H-4 protons are indicative of a trans configuration, whereas larger values (J = 5–6 Hz) suggest a cis stereochemistry. nih.gov
For more complex stereochemical challenges, two-dimensional NMR experiments are employed. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for assigning relative stereochemistry by identifying protons that are close in space. ipb.pt For example, the presence of a NOESY correlation between protons on the C2 and C3 substituents of an azetidine ring would confirm a cis relationship. ipb.pt
¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen is sensitive to factors such as substitution, protonation state, and ring strain. The ¹⁵N resonance for the parent, unsubstituted azetidine is observed at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt N-alkylation causes a downfield shift, with N-t-butylazetidine resonating at δ 52 ppm. ipb.pt This sensitivity can be exploited to monitor reactions at the nitrogen atom and to study cis/trans isomerism, similar to how it is used in proline-containing peptides. ipb.ptresearchgate.net
| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | 1D NMR | 1.5 - 4.0 | Hydrogen framework, diastereotopic protons, coupling constants for stereochemistry. ipb.ptnih.gov |
| ¹³C | 1D NMR | 18 - 60 | Carbon backbone, effect of substituents on ring carbons. ipb.pt |
| ¹⁵N | 1D or 2D HMBC | 25 - 55 | Electronic environment of the nitrogen atom, N-substitution effects. ipb.ptjapsonline.com |
| ¹H-¹H | NOESY | N/A | Through-space correlations for assigning relative stereochemistry. ipb.pt |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR spectroscopy is routinely used to confirm the presence of key structural features. jmchemsci.comjmchemsci.com The characteristic vibrations of the azetidine ring and its substituents can be readily identified. For a typical N-H azetidine derivative, a key absorption is the N-H stretching band, which appears in the region of 3290-3410 cm⁻¹. jmchemsci.comnih.gov The C-H stretching vibrations of the aliphatic isopropyl group and the azetidine ring are observed between 2840 and 3000 cm⁻¹. jmchemsci.comnih.gov Furthermore, C-N stretching and N-H bending vibrations also provide characteristic signals in the fingerprint region.
Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes it particularly useful for analyzing symmetric vibrations and skeletal modes of the heterocyclic ring, which may be weak or absent in the IR spectrum. It is also well-suited for the analysis of samples in aqueous media.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretch | 3290 - 3410 | jmchemsci.comnih.gov |
| C-H (aliphatic) | Stretch | 2840 - 3000 | jmchemsci.comnih.gov |
| C=O (if present, e.g., N-acyl) | Stretch | ~1690 - 1750 | nih.govrsc.org |
| C-N | Stretch | 1050 - 1250 | General Range |
Mass Spectrometry (MS) for Mechanistic Elucidation and Product Identification
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for identifying reaction products and elucidating fragmentation pathways. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. nih.gov This allows for the unambiguous determination of the molecular formula of the parent ion, which is essential for confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) is employed for detailed structural analysis. In this technique, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected to include:
Loss of the isopropyl group: Cleavage of the C-C bond between the azetidine ring and the isopropyl substituent.
Ring opening: Fission of the strained four-membered ring, leading to characteristic acyclic fragment ions.
By analyzing the masses of products and intermediates in a reaction mixture, MS can be instrumental in elucidating reaction mechanisms. It allows for the identification of transient species and byproducts, providing evidence to support or refute proposed mechanistic pathways.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms. nih.gov For derivatives of this compound that can be crystallized, this technique offers unparalleled structural detail.
A key structural feature of the azetidine ring is its non-planar, or "puckered," conformation. nih.gov X-ray analysis precisely quantifies the degree of this puckering, which is influenced by the nature and stereochemistry of the substituents on the ring. nih.govresearchgate.net This solid-state conformational data is crucial for understanding intermolecular interactions in the crystal lattice and serves as a benchmark for computational models. nih.gov The crystal structure of related substituted azetidines has been used to definitively confirm the trans configuration of substituents, validating assignments made by NMR. nih.gov
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Ring Conformation | Non-planar, puckered | Relieves ring strain; influenced by substituents. nih.gov |
| Stereochemistry | Unambiguously determined | Confirms relative and absolute configuration of chiral centers. nih.govnih.gov |
| Bond Lengths (C-C, C-N) | ~1.54 Å (C-C), ~1.48 Å (C-N) | Reveals effects of strain and substitution. |
| Bond Angles (C-C-C, C-N-C) | Deviate from ideal sp³ angles (~88-90°) | Quantifies the degree of ring strain. |
Rotational Spectroscopy for Gas-Phase Conformation and Internal Dynamics
Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. By measuring the absorption of microwave radiation, the molecule's principal moments of inertia can be determined with exceptional accuracy. From these moments of inertia, a detailed molecular structure, including bond lengths and angles, can be derived.
This technique is particularly powerful for studying conformational isomers, as each distinct conformer has a unique rotational spectrum. For a molecule like this compound, rotational spectroscopy could distinguish between different puckered states of the ring (e.g., with the isopropyl group in an axial vs. equatorial position) and determine their relative energies in the gas phase. nih.govresearchgate.net
Furthermore, the technique can probe the internal dynamics of the molecule, such as the potential energy barrier associated with the ring-puckering motion. While computational studies have been performed to predict the gas-phase conformations of azetidine derivatives, rotational spectroscopy provides the experimental data needed to validate these theoretical models. nih.govresearchgate.net
Future Research Directions and Perspectives on 3 Propan 2 Yl Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the azetidine (B1206935) core, including derivatives like 3-(propan-2-yl)azetidine, has traditionally been challenging due to the inherent ring strain of the four-membered system. researchgate.net However, recent innovations are paving the way for more efficient, sustainable, and scalable production methods that could be adapted for this specific compound.
Future efforts will likely focus on moving beyond classical intramolecular cyclization methods. Promising areas of research include:
Photochemical Reactions : The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a powerful method for constructing the azetidine ring. researchgate.net Recent advancements using visible-light photocatalysis, for instance with Iridium(III) catalysts, allow these reactions to proceed under mild conditions and with a broad range of substrates, which could be tailored for the synthesis of this compound precursors. rsc.org
Catalytic C-H Amination : Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a state-of-the-art method for forming strained rings. rsc.org This approach allows for the direct conversion of a C-H bond into a C-N bond, offering a highly atom-economical route to functionalized azetidines.
Strain-Release Synthesis : Methodologies utilizing highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), offer a novel pathway. organic-chemistry.org The release of ring strain can drive reactions with a wide array of nucleophiles and coupling partners, including nickel-catalyzed Suzuki cross-coupling, to generate diverse 3-substituted azetidines. organic-chemistry.org
Flow Chemistry : The application of continuous flow technology presents a significant opportunity for sustainable synthesis. uniba.ituniba.it Flow reactors can enable better control over reaction parameters, improve safety when handling reactive intermediates, and facilitate the use of greener solvents, such as cyclopentyl methyl ether (CPME). uniba.ituniba.it
| Methodology | Key Features | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Visible-Light Photocycloaddition | Uses a photocatalyst (e.g., Ir(III) complex) and visible light. | Mild reaction conditions, high functional group tolerance. | rsc.org |
| Palladium-Catalyzed C-H Amination | Direct intramolecular cyclization via C-H bond activation. | High atom economy, synthesis of complex derivatives. | rsc.org |
| Strain-Release Homologation | Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). | Access to densely functionalized azetidines not easily made by other methods. | rsc.orgorganic-chemistry.org |
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. | Improved safety, scalability, and potential for greener solvents. | uniba.ituniba.it |
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of azetidines is largely governed by their significant ring strain (approximately 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine (B122466) analogues but more stable and easier to handle than three-membered aziridines. rsc.orgrsc.org While ring-opening reactions are well-documented, future research will delve into more nuanced and selective transformations of the this compound scaffold.
Key prospective research areas include:
Regioselective Ring-Opening : Developing new catalytic systems to control the regioselectivity of ring-opening reactions is a major goal. For example, the use of reagents like pyridine-HF (Olah's reagent) can promote regioselective cleavage of the C-N bond under mild conditions to yield valuable γ-fluorinated amines. rsc.org Applying such methods to this compound could provide novel fluorinated building blocks.
Direct C-H Functionalization : Instead of relying on pre-functionalized rings, direct and stereoselective C(sp³)–H functionalization of the azetidine core is a frontier in synthesis. rsc.org This would allow for the late-stage introduction of various substituents at the C2 and C4 positions of this compound, rapidly generating libraries of complex molecules.
Ring Expansions : The strained ring is an excellent precursor for ring expansion reactions to access larger, pharmaceutically relevant heterocycles like pyrrolidines and piperidines. rsc.orgresearchgate.net For instance, treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt can induce a ring expansion-oxidation to form piperidin-4-ones. rsc.org Exploring analogous transformations starting from derivatives of this compound could yield novel and complex heterocyclic systems.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
The integration of computational chemistry is set to revolutionize the study of azetidine chemistry. Advanced modeling can predict reaction outcomes, elucidate mechanisms, and guide the rational design of synthetic pathways and catalysts, saving significant time and resources in the laboratory.
Future directions in this area involve:
Predictive Synthesis : As recently demonstrated, computational models can accurately predict the feasibility and yield of reactions to form azetidines, such as photocatalyzed cycloadditions. mit.edu By calculating factors like frontier orbital energies of reactants, these models can identify promising substrate pairings that were previously overlooked. mit.edu This approach could be used to rapidly screen a vast number of potential alkene and imine precursors for the optimized synthesis of this compound.
Mechanism Elucidation : Computational studies are crucial for understanding the origin of selectivity in catalytic processes. For azetidine-based ligands used in asymmetric catalysis, density functional theory (DFT) calculations can model the transition states to reveal how the ligand's structure, including the orientation of substituents like the propan-2-yl group, influences the stereochemical outcome of a reaction. nih.gov
Designing Novel Catalysts : By modeling the interactions between a metal center and an azetidine-containing ligand, researchers can computationally design new catalysts with enhanced activity and selectivity. nih.gov This in silico approach can predict how modifications to the this compound scaffold would impact the rigidity and steric properties of the catalytic pocket.
Expansion of Non-Biological Applications in Materials Science and Catalysis
While azetidines are primarily recognized for their role in medicinal chemistry, their unique structural and chemical properties make them highly attractive for non-biological applications. rsc.org The rigid, four-membered ring of this compound can serve as a valuable structural motif in materials and as a core component of chiral catalysts.
Future research is expected to expand into:
Polymer Chemistry : Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as poly(trimethylenimine). utwente.nl These polymers have applications in areas like CO2 adsorption and as coatings. utwente.nl Investigating the polymerization of this compound could lead to new functional polymers with tailored properties imparted by the isopropyl side chains.
Asymmetric Catalysis : Chiral azetidine derivatives are effective ligands in asymmetric catalysis due to the rigidity of their scaffold, which helps create a well-defined and stereocontrolled catalytic environment. rsc.org Azetidine-containing ligands have been successfully used in copper-catalyzed Henry reactions and palladium-catalyzed Suzuki-Miyaura cross-couplings. nih.govresearchgate.net The development of chiral catalysts based on this compound could offer unique selectivity in a range of important organic transformations.
Materials Science : The inherent strain and defined geometry of the azetidine ring make it a compelling building block for creating novel materials. Its incorporation into larger molecular frameworks could lead to materials with unique structural, electronic, or optical properties.
| Application Area | Role of the Azetidine Ring | Potential Contribution of this compound | Reference |
|---|---|---|---|
| Polymerization | Monomer for Cationic Ring-Opening Polymerization (CROP). | Formation of functional polyamines with modified solubility and thermal properties. | rsc.orgutwente.nl |
| Asymmetric Catalysis | Rigid scaffold for chiral ligands. | Provides a well-defined steric environment to enhance enantioselectivity in reactions like the Henry or Suzuki-Miyaura couplings. | rsc.orgnih.govresearchgate.net |
| Materials Science | Strained, geometrically defined building block. | Creation of novel crystalline materials or liquid crystals with unique packing and properties. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
